2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
Description
2-Fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring linked to a pyrimidinone-containing ethylamine moiety. The compound’s core structure combines a 2-fluorobenzamide group with a 2-oxopyrimidinyl substituent, which may influence its electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
2-fluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-11-5-2-1-4-10(11)12(18)15-7-9-17-8-3-6-16-13(17)19/h1-6,8H,7,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTJCFKDTAQFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC=NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-fluorobenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Pyrimidinyl Group: The next step involves the introduction of the pyrimidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with a pyrimidinyl halide under basic conditions.
Final Assembly: The final step involves the coupling of the pyrimidinyl intermediate with an ethylamine derivative to form the desired compound.
Industrial Production Methods
Industrial production of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Biological Activity
The compound 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 248.26 g/mol
- IUPAC Name : 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
This compound features a fluorine atom and a pyrimidine moiety, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit antimicrobial properties. The activity of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has been evaluated against various microbial strains.
| Microbial Strain | Inhibition Zone (mm) | IC (µM) |
|---|---|---|
| Fusarium oxysporum | 28 | 0.42 |
| Agrobacterium tumefaciens | No activity | - |
| Pectobacterium carotovorum | No activity | - |
The compound showed significant inhibition against Fusarium oxysporum, with an IC value indicating moderate efficacy compared to established antifungal agents .
The proposed mechanism of action for compounds similar to 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide involves the inhibition of key enzymes or pathways within microbial cells. The presence of the oxopyrimidine ring is believed to enhance interaction with target sites, potentially disrupting nucleic acid synthesis or protein function within the pathogens .
Case Studies
- Case Study on Antifungal Activity : A study conducted by Xie et al. explored the antifungal potential of various benzamide derivatives, including 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide. The results indicated that modifications in the alkyl chain significantly influenced antifungal efficacy, suggesting that further structural optimization could yield more potent inhibitors .
- Comparative Analysis with Other Compounds : In comparative studies, 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide was tested alongside known antifungal agents such as nystatin and enoxastrobin. While it did not outperform these established drugs, its unique structure presents opportunities for further development and optimization .
Structural Modifications
Future research should focus on synthesizing analogs of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide with varied substituents on the benzene ring and pyrimidine moiety to enhance biological activity.
Broader Biological Testing
Expanding the biological testing to include additional microbial strains and assessing cytotoxicity in mammalian cell lines will provide a clearer understanding of the therapeutic potential and safety profile of this compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, and what critical reaction conditions are required?
Answer: The synthesis typically involves a multi-step approach:
Amide Bond Formation : React 2-fluorobenzoic acid with thionyl chloride (SOCl₂) to generate 2-fluorobenzoyl chloride.
Nucleophilic Substitution : React the benzoyl chloride with ethylenediamine derivatives under anhydrous conditions (e.g., dry THF, triethylamine as a base) to form the ethylenediamine-linked intermediate.
Pyrimidinone Ring Formation : Cyclize the intermediate with urea or thiourea derivatives in refluxing ethanol or DMF, catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃).
Q. Critical Conditions :
- Temperature Control : Pyrimidinone cyclization requires precise heating (70–90°C) to avoid side reactions.
- Solvent Purity : Anhydrous solvents (e.g., THF, DMF) are essential to prevent hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Analytical Validation |
|---|---|---|---|
| Amide Formation | SOCl₂, reflux, 4h | 85–90 | TLC (Rf = 0.5, ethyl acetate) |
| Cyclization | Urea, K₂CO₃, DMF, 80°C, 12h | 60–70 | ¹H NMR (δ 8.2 ppm, pyrimidinone H) |
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most effective?
Answer: Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include the pyrimidinone ring protons (δ 7.8–8.2 ppm) and the ethyl linker (δ 3.4–3.8 ppm). The fluorine atom in the benzamide moiety causes deshielding of adjacent protons (δ 7.2–7.6 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (1640–1680 cm⁻¹) and pyrimidinone C=O (1700–1720 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O=C interactions) and torsional angles between the benzamide and pyrimidinone moieties .
Advanced Research Questions
Q. How can researchers optimize the reaction yield for pyrimidinone ring formation, and what factors contribute to variability?
Answer: Yield Optimization Strategies :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization.
- Microwave-Assisted Synthesis : Reduces reaction time (2–4h vs. 12h) and improves yield by 10–15% .
- Solvent Effects : Polar aprotic solvents (DMF > DMSO) enhance nucleophilicity of urea derivatives.
Q. Variability Factors :
- Impurity in Starting Materials : Trace moisture reduces benzoyl chloride reactivity.
- Temperature Gradients : Non-uniform heating in conventional reflux leads to incomplete cyclization.
Q. Table 2: Comparative Yields Under Different Conditions
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | K₂CO₃ | DMF | 12 | 65 |
| Microwave | ZnCl₂ | DMF | 3 | 78 |
| Catalytic DMAP | None | DMSO | 8 | 70 |
Q. How do computational models explain the compound’s bioactivity discrepancies in different assay systems?
Answer: Contradictory bioactivity data (e.g., IC₅₀ variations in kinase inhibition assays) arise from:
- Target Conformational Flexibility : Molecular dynamics simulations show the pyrimidinone moiety adopts different binding poses in active vs. inactive kinase conformations .
- Solvent Accessibility : Density Functional Theory (DFT) calculations indicate the fluorine atom’s electronegativity enhances hydrogen bonding in polar solvents (e.g., water) but not in lipid membranes .
Q. Methodological Recommendations :
- Docking Studies : Use AutoDock Vina with flexible ligand parameters to account for torsional mobility.
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes in different microenvironments .
Q. What strategies resolve contradictions in reported solubility and stability profiles?
Answer: Contradictory Data :
- Solubility ranges from 0.5 mg/mL (water) to 50 mg/mL (DMSO) due to polymorphic forms .
- Degradation in acidic conditions (t½ = 2h at pH 2) vs. stability at pH 7.4 (t½ > 48h) .
Q. Resolution Strategies :
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.
- Forced Degradation Studies : Expose the compound to UV light, heat, and oxidative agents (H₂O₂) to map degradation pathways.
Q. Table 3: Stability Under Accelerated Conditions
| Condition | Degradation Products | Analytical Method |
|---|---|---|
| UV (254 nm, 24h) | Benzamide hydrolysis byproduct | HPLC (retention time shift) |
| 40°C/75% RH | No degradation | ¹H NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
